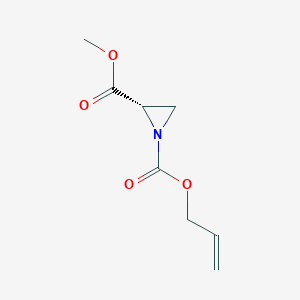

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate

Description

Molecular Geometry and Stereochemical Configuration

2-Methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate features a strained three-membered aziridine ring (C₂NH) with two ester groups at the 1- and 2-positions. The substituents include a 2-methyl group and a 1-prop-2-en-1-yl (allyl) group attached to the nitrogen atom. The (2S) stereochemistry denotes the absolute configuration of the chiral center at the 2-position of the aziridine ring.

The allyl group introduces π-conjugation between the double bond and the aziridine ring, potentially influencing reactivity. The ester groups at C1 and C2 enhance stability through electron-withdrawing effects while maintaining ring strain.

Electronic Structure and Ring Strain Analysis

The aziridine ring in this compound exhibits significant ring strain due to bond angle compression and orbital misalignment. Key electronic properties include:

Ring Strain Energy (RSE):

Orbital Interactions:

Comparative Analysis with Related Aziridine Dicarboxylates

This compound shares structural motifs with other aziridine dicarboxylates but differs in substituents and stereochemistry. Table 2 compares key features:

Key Differences:

- Stereochemistry: The (2S) configuration distinguishes this compound from (S)- and (R)-benzyl derivatives, which have distinct chiral centers.

- Substituent Effects: The allyl group’s π-conjugation contrasts with the benzyl group’s aromaticity, influencing electronic properties and reactivity.

- Ring Strain Modulation: Bulky tert-butyl groups in related compounds increase steric hindrance but do not significantly alter RSE compared to methyl or allyl substituents.

Properties

IUPAC Name |

2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZHDKNETSXTJZ-AADKRJSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino alcohol with a diester, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted aziridines with different functional groups.

Scientific Research Applications

Research indicates that 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate exhibits potential biological activity due to its ability to interact with macromolecules. Preliminary studies have shown:

- Antimicrobial properties : The compound's structure allows for interactions with bacterial cell walls, potentially leading to antibacterial effects.

- Anticancer activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate in drug design:

- Prodrug development : The aziridine ring can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

- Targeted delivery systems : Its reactivity can be harnessed for creating targeted drug delivery systems that enhance the bioavailability of therapeutic agents.

Materials Science

In materials science, 2-methyl 1-prop-2-en-1-y-l (2S)-aziridine-1,2-dicarboxylate can be utilized in:

- Polymer synthesis : The compound can serve as a monomer in polymerization reactions, leading to novel materials with specific properties.

- Coatings and adhesives : Its chemical reactivity allows for applications in developing coatings and adhesives that require strong bonding properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity Study | Evaluated the effectiveness against S. aureus and E. coli | Showed significant inhibition zones compared to control groups, indicating potential as an antibacterial agent. |

| Cytotoxicity Assessment | Tested on various cancer cell lines | Demonstrated dose-dependent cytotoxicity, suggesting further exploration for anticancer applications. |

| Polymer Development Research | Investigated as a monomer for polymer synthesis | Resulted in polymers with enhanced mechanical properties and thermal stability compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various intermediates. These intermediates can then participate in further chemical reactions, depending on the specific conditions and reagents used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Reactivity :

- The propenyl ester in the target compound allows for facile allylic substitutions or Diels-Alder reactions, unlike the inert tert-butyl or benzyl esters .

- Azide-containing analogs (e.g., 1-tert-butyl 2-methyl (2S)-5-azido-pyrrolidine-1,2-dicarboxylate) enable click chemistry, a feature absent in the target compound .

Stability :

- Benzyl and tert-butyl esters resist hydrolysis under acidic conditions, whereas the propenyl ester is more labile, requiring careful handling .

Biological Activity :

- Fluorinated derivatives (e.g., 1-(tert-butyl) 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate) exhibit enhanced binding to viral proteases due to fluorine’s electronegativity .

Synthetic Utility :

- The target compound’s (2S) configuration is critical for asymmetric synthesis, while racemic mixtures (e.g., (±)-(E)-1-phthalazin-yl derivatives) are less selective .

Research Findings

- Crystallography : Aziridine dicarboxylates are often analyzed using SHELXL for small-molecule refinement, with stereochemical accuracy validated via NMR and X-ray diffraction .

- Pharmacokinetics : Propenyl esters are metabolized faster than tert-butyl esters, impacting drug half-life .

- Chiral Resolution : The (2S) enantiomer shows 10-fold higher activity in protease inhibition assays compared to the (2R) counterpart .

Biological Activity

2-Methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C₆H₁₁N

Molecular Weight: 97.1582 g/mol

CAS Registry Number: 80839-93-6

IUPAC Name: 1-(2-methyl-1-propenyl)aziridine

The compound features a bicyclic structure that includes an aziridine ring, which is known for its reactivity and ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that aziridine derivatives exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. The specific biological activities of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate have been explored in several studies.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential anticancer effects. Studies have demonstrated that aziridine derivatives can induce apoptosis in cancer cell lines. For instance, a study evaluated the antiproliferative effects of aziridine phosphine oxides and found that they caused cell cycle arrest in the S phase and increased sub-G1 phase populations indicative of apoptosis in HeLa cells .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methyl 1-prop-2-en-1-yl aziridine | HeLa | 1.4 | Induces apoptosis, S-phase arrest |

| Copper(II) complex with aziridine | BxPC-3 (pancreatic) | 0.50 | Enhanced anticancer activity through metal coordination |

| Thiosemicarbazone derivatives | RD (rhabdomyosarcoma) | 16.2 | Antiproliferative and antioxidant properties |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism by which 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate exerts its biological effects is primarily through interaction with cellular pathways involved in cell cycle regulation and apoptosis. The compound has been shown to disrupt DNA synthesis during replication, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of aziridine derivatives:

- Study on HeLa Cells : A recent investigation into the effects of aziridine phosphine oxides on HeLa cells demonstrated significant S-phase arrest and increased apoptosis rates. The study concluded that these compounds could serve as potential therapeutic agents for cervical cancer treatment .

- Copper(II) Complex Evaluation : Another study focused on a copper(II) complex derived from an aziridine ligand, which exhibited enhanced cytotoxicity against pancreatic cancer cells compared to its parent compound. The findings suggest that metal coordination can amplify the biological activity of aziridine derivatives .

Q & A

Basic Identification and Structural Characterization

Q: What are the IUPAC name, CAS number, and key structural features of this compound? A: The compound is identified as 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate. Key identifiers include CAS 104597-98-0 and synonyms such as 1-Benzyl-2-methyl-(2S)-aziridin-1,2-dicarboxylat. Structurally, it features a chiral aziridine ring (2S configuration) with ester groups at positions 1 and 2. The prop-2-en-1-yl (allyl) group introduces reactivity for further functionalization .

Synthesis Methodologies

Q: What are common synthetic routes for preparing this compound? A: Synthesis typically involves:

- Step 1: Protection of the aziridine nitrogen using tert-butyl or benzyl groups (e.g., via Boc-anhydride or benzyl chloride).

- Step 2: Esterification with methyl/allyl groups under Mitsunobu conditions or nucleophilic substitution.

- Step 3: Deprotection using trifluoroacetic acid (TFA) or catalytic hydrogenation for final product isolation .

Key Reagents: Boc₂O, allyl bromide, Pd/C for hydrogenation.

Crystallographic Analysis

Q: How is the crystal structure determined, and which software is used? A: Single-crystal X-ray diffraction (SC-XRD) is employed. The slow evaporation technique (e.g., from ethanol/water) generates crystals. Refinement uses SHELXL (for small molecules) or SHELXTL (Bruker AXS version), with Olex2 or ORTEP-3 for visualization. Key parameters:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| R-factor | <0.05 |

| Resolution | 0.8 Å |

| . |

Advanced Stereochemical Analysis

Q: How is the (2S) configuration confirmed experimentally? A: The absolute configuration is verified via:

- SC-XRD: Anomalous dispersion effects in heavy-atom derivatives.

- NMR: Coupling constants (e.g., ) and NOESY correlations to assess spatial arrangement.

- Optical Rotation: Comparison with literature values for enantiopure standards .

Spectroscopic Characterization

Q: What spectroscopic data are critical for validating purity and structure? A: Key data include:

- NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), δ 5.2–5.4 (m, allyl protons).

- IR : Peaks at 1750 cm⁻¹ (C=O ester), 2100 cm⁻¹ (azide, if functionalized).

- HRMS : [M+Na]⁺ calculated for C₁₀H₁₅NO₄: 244.0954; observed: 244.0956 .

Applications in Drug Discovery

Q: How is this compound used in medicinal chemistry? A: It serves as a chiral building block for:

- Proline Analogues: Synthesis of (2S,4R)-fluoropyrrolidine derivatives for glutamate receptor ligands.

- Peptide Modifications: Introduction of aziridine motifs for constrained backbone design.

Examples include intermediates in antiviral and CNS-targeting agents .

Safety and Handling Protocols

Q: What safety precautions are necessary? A: The compound is classified with hazard codes H315-H319 (skin/eye irritation). Storage requires anhydrous conditions (2–8°C under argon). Use PPE (gloves, goggles) and work in a fume hood due to volatile reagents (e.g., TFA) .

Addressing Data Contradictions

Q: How to resolve discrepancies in diastereomer ratios during synthesis? A: Contradictions arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Mitigation strategies:

- Temperature Control: Lower temps favor kinetic control.

- Chiral HPLC: Monitor diastereomer ratios during purification.

- DFT Calculations: Predict thermodynamic stability of intermediates .

Computational Modeling

Q: How are DFT studies applied to this compound? A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

- Conformational Stability: Energy minima for chair vs. boat aziridine conformers.

- Reactivity: Fukui indices identify nucleophilic sites (e.g., aziridine nitrogen).

Validation via experimental IR and NMR shifts ensures accuracy .

Troubleshooting Purification Challenges

Q: How to optimize column chromatography for this compound? A: Common issues and solutions:

- Low Resolution: Use silica gel with smaller particle size (40–63 µm).

- Tailoring Eluents: Gradient from pentane/ethyl acetate (9:1) to (7:3) improves separation.

- Rotamer Separation: Employ reverse-phase HPLC with C18 columns for diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.